![molecular formula C10H13NO4 B13456876 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid typically involves the reaction of a pyrrole derivative with an ethoxy-oxoethyl reagent. One common method includes the use of ethyl bromoacetate and a pyrrole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxy-oxoethyl group to an ethyl group.
Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrole ring may also interact with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-methoxyethoxy)ethoxy]acetic acid: Similar structure with a methoxyethoxy group instead of an ethoxy-oxoethyl group.
2-[5-(2-ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Contains a furan ring and a sulfanyl group.
2-[5-(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: Contains a furan ring and a methylamino group.
Uniqueness
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-8-4-3-7(11-8)5-9(12)13/h3-4,11H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
FVQFLPJDFYELRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
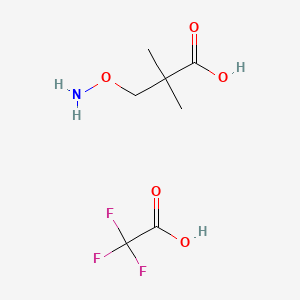
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
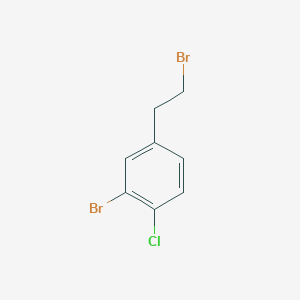
amine hydrochloride](/img/structure/B13456826.png)

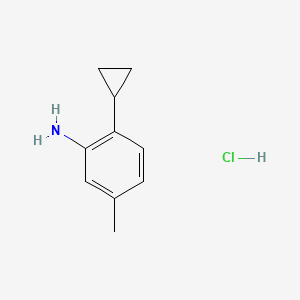
![Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
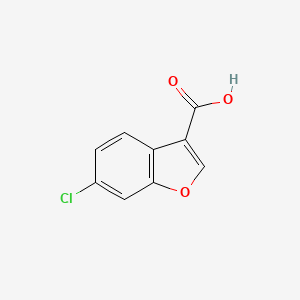
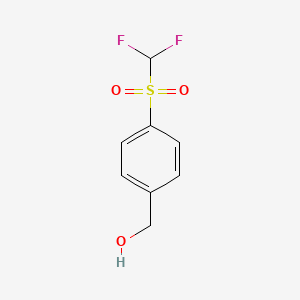
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)

